molecular formula C7H7ClFNO3S B8607495 2-Chloro-4-fluoro-5-(hydroxymethyl)benzenesulfonamide

2-Chloro-4-fluoro-5-(hydroxymethyl)benzenesulfonamide

Cat. No.: B8607495
M. Wt: 239.65 g/mol
InChI Key: MACWSXGAHRIUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluoro-5-(hydroxymethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C7H7ClFNO3S and its molecular weight is 239.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7ClFNO3S

Molecular Weight

239.65 g/mol

IUPAC Name

2-chloro-4-fluoro-5-(hydroxymethyl)benzenesulfonamide

InChI

InChI=1S/C7H7ClFNO3S/c8-5-2-6(9)4(3-11)1-7(5)14(10,12)13/h1-2,11H,3H2,(H2,10,12,13)

InChI Key

MACWSXGAHRIUBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-(aminosulfonyl)-4-chloro-2-fluorobenzoate (500 mg, 1.87 mmol) in THF/EtOH (20 mL, 1:1), CaCl2 (415 mg, 3.74 mmol) and NaBH4 (283 mg, 7.48 mmol) were added in one portion respectively. The reaction mixture was stirred at room temperature for 6 hours, quenched with water. 1 M aqueous citric acid (5 mL) was added to the mixture and extracted with EtOAc (3×100 mL). The extracts were combined, washed with brine, and dried (Na2SO4). The solvent was evaporated to afford the product (440 mg, 98%) as a white solid. MS (ES+) m/z 262 [M+Na]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
415 mg
Type
reactant
Reaction Step One
Name
Quantity
283 mg
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.